molecular formula C11H17BrN2O B5046213 3-(3,3-dimethyl-2-oxobutyl)-1-vinyl-1H-imidazol-3-ium bromide

3-(3,3-dimethyl-2-oxobutyl)-1-vinyl-1H-imidazol-3-ium bromide

Cat. No.: B5046213
M. Wt: 273.17 g/mol
InChI Key: IDQDARGFEUYEFY-UHFFFAOYSA-M
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Description

The compound is a type of imidazolium salt, which are often used in chemistry as a type of ionic liquid or catalyst . The “3,3-dimethyl-2-oxobutyl” part suggests the presence of a ketone group (C=O) and a tertiary butyl group (C(CH3)3) in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a positively charged imidazolium ring, with the “3,3-dimethyl-2-oxobutyl” group and a vinyl group (CH2=CH-) attached to one of the nitrogen atoms in the ring . The bromide ion would be the counterion .


Chemical Reactions Analysis

Imidazolium salts are often used as catalysts in various chemical reactions, including carbon-carbon coupling reactions and nucleophilic substitution reactions . The presence of the vinyl group could potentially allow for reactions involving the addition of nucleophiles to the carbon-carbon double bond .

Mechanism of Action

As a catalyst, the mechanism of action of this compound would likely involve the formation of a reactive intermediate that can participate in the desired reaction .

Future Directions

The use of imidazolium salts and other ionic liquids in catalysis is a growing field of research, with potential applications in green chemistry and sustainable industrial processes . The specific compound you mentioned could potentially be investigated for its catalytic properties and potential applications in various chemical reactions .

Properties

IUPAC Name

1-(3-ethenylimidazol-1-ium-1-yl)-3,3-dimethylbutan-2-one;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N2O.BrH/c1-5-12-6-7-13(9-12)8-10(14)11(2,3)4;/h5-7,9H,1,8H2,2-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQDARGFEUYEFY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C[N+]1=CN(C=C1)C=C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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